molecular formula C5H3BrF3NO B2715192 4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole CAS No. 2137577-55-8

4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole

Cat. No.: B2715192
CAS No.: 2137577-55-8
M. Wt: 229.984
InChI Key: NLFBNKJPMXFAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole is a chemical compound that features both bromomethyl and trifluoromethyl groups attached to an oxazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole typically involves the introduction of bromomethyl and trifluoromethyl groups onto an oxazole ring. One common method involves the reaction of 2-(trifluoromethyl)oxazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with various therapeutic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-(trifluoromethyl)oxazole
  • 4-(Iodomethyl)-2-(trifluoromethyl)oxazole
  • 4-(Methyl)-2-(trifluoromethyl)oxazole

Uniqueness

4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct reactivity and physicochemical properties. The bromomethyl group allows for versatile functionalization through nucleophilic substitution, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(bromomethyl)-2-(trifluoromethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3NO/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFBNKJPMXFAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.